tert-Butyl 3-(thiazol-5-yl)propanoate
Description
tert-Butyl 3-(thiazol-5-yl)propanoate is a tert-butyl ester derivative featuring a thiazole heterocycle at the C3 position. Thiazole rings are sulfur- and nitrogen-containing aromatic systems known for their electron-rich properties, which enhance reactivity in cross-coupling reactions and contribute to biological activity in medicinal chemistry . The tert-butyl group serves as a steric shield, protecting the ester moiety from premature hydrolysis during synthetic processes .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-11-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
BTYJRKFUPXZENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-(thiazol-5-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Scientific Research Applications
tert-Butyl 3-(thiazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
The tert-butyl ester group distinguishes this compound from other esters, such as ethyl or methyl derivatives. For example:
- Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (): The ethyl ester lacks the steric bulk of tert-butyl, making it more prone to enzymatic or acidic hydrolysis. The hydroxymethylphenyl substituent also introduces polarity, enhancing water solubility compared to the lipophilic thiazole ring.
- tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (): This analog contains a polyethylene glycol (PEG)-like chain, improving aqueous solubility and biocompatibility. Such modifications are critical for drug formulations but may reduce membrane permeability relative to the thiazole-containing compound.
Heterocyclic Ring Modifications
The thiazole ring’s electronic and steric properties differ significantly from other heterocycles:
- 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)propanoic acid (): The oxadiazole ring is electron-deficient due to two nitrogen atoms, increasing metabolic stability but reducing nucleophilic reactivity compared to thiazole. This compound is used as a drug impurity standard, highlighting its relevance in quality control.
- Pyrimidine-containing thiazoles (): Complex analogs like compound 12a integrate pyrimidine and thiazole rings, enabling dual BRAF/HDAC inhibition. The tert-butyl group in these structures enhances pharmacokinetic properties by delaying degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
